3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide
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Description
3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide is a useful research compound. Its molecular formula is C25H30ClN5O3S and its molecular weight is 516.06. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) discusses a water-soluble neurokinin-1 receptor antagonist with potential for both intravenous and oral administration, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Herbicidal Activities
Luo et al. (2008) explored the synthesis of novel triazolinone derivatives as Protox inhibitors, identifying compounds with promising herbicidal activity, potentially useful as post-emergent herbicides for broadleaf weed control in rice fields (Luo et al., 2008).
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) studied novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activity, identifying compounds with significant activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Synthetic and Structural Studies
Clerici et al. (1999) detailed synthetic, mechanistic, and structural studies related to 1,2,4-dithiazolidine-3,5-dione, providing insights into the chemistry and potential applications of sulfur-containing heterocyclic compounds (Clerici et al., 1999).
Properties
IUPAC Name |
3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN5O3S/c1-33-21-9-5-18(6-10-21)22(17-23(32)27-11-2-12-31-13-15-34-16-14-31)35-25-28-24(29-30-25)19-3-7-20(26)8-4-19/h3-10,22H,2,11-17H2,1H3,(H,27,32)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGGOBFAKQMWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCCCN2CCOCC2)SC3=NNC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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